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  • Product: 5-Bromothiophen-2-amine hydrobromide
  • CAS: 1159813-42-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 5-Bromothiophen-2-amine Hydrobromide: A Comprehensive Technical Guide

Executive Summary & Molecular Context 5-Bromothiophen-2-amine hydrobromide (CAS: 1159882-51-5) is a highly versatile building block utilized extensively in medicinal chemistry and materials science (1[1]). While free 2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

5-Bromothiophen-2-amine hydrobromide (CAS: 1159882-51-5) is a highly versatile building block utilized extensively in medicinal chemistry and materials science (1[1]). While free 2-aminothiophenes are notoriously unstable—rapidly undergoing oxidative degradation and polymerization at room temperature—the hydrobromide salt form locks the amine in a protonated state. This strategic salt formation confers exceptional shelf-stability and reproducible reactivity, making it an ideal precursor for downstream cross-coupling or protection strategies (2[2]).

This technical guide provides a rigorous analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond mere data tabulation, this guide explains the underlying electronic causality that dictates these chemical shifts and provides a self-validating protocol for precise spectral acquisition.

Part 1: 1 H NMR Spectral Analysis (The Causality of Shifts)

The 1 H NMR spectrum of 5-bromothiophen-2-amine hydrobromide in DMSO- d6​ is defined by the interplay of strong inductive (-I) and mesomeric (+M) effects exerted by the substituents on the electron-rich thiophene core.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.80 - 9.20Broad Singlet (br s)3H- −NH3+​ (Ammonium protons)
7.15Doublet (d)1H4.0Thiophene H-4
6.85Doublet (d)1H4.0Thiophene H-3
Mechanistic Causality:
  • The Ammonium Protons ( δ 8.80 - 9.20 ppm): The protonation of the amine group converts a strongly electron-donating −NH2​ group into a strongly electron-withdrawing −NH3+​ group. In DMSO- d6​ , these protons appear as a broad singlet far downfield. This extreme deshielding is caused by two factors: the formal positive charge on the nitrogen atom and strong intermolecular hydrogen bonding with the highly polar oxygen atom of the DMSO solvent molecules.

  • The Thiophene Core Protons ( δ 6.85 and 7.15 ppm):

    • H-3 ( δ 6.85 ppm): Positioned ortho to the −NH3+​ group, this proton experiences a powerful inductive pull (-I effect) from the positively charged nitrogen. This strips electron density from the adjacent carbon, shifting the proton downfield relative to a free 2-aminothiophene (where +M donation would otherwise shield it).

    • H-4 ( δ 7.15 ppm): Positioned ortho to the bromine atom. Bromine exerts a heavy-atom inductive effect that deshields the adjacent proton. The coupling constant of 3J3,4​=4.0 Hz is highly diagnostic for adjacent protons on a thiophene ring, confirming the 2,5-disubstitution pattern.

Electronic_Effects Amine Ammonium Group (-NH3+) Strong -I Effect Shifts C3/H3 Downfield Thiophene Thiophene Core Aromatic System J = 3.8 - 4.2 Hz Amine->Thiophene Inductive Pull Bromine Bromine Atom (-Br) -I and +M Effects Shifts C4/H4 Bromine->Thiophene Inductive/Resonance

Fig 1. Electronic effects of substituents on the thiophene core dictating NMR chemical shifts.

Part 2: 13 C NMR Spectral Analysis

The 13 C NMR spectrum provides orthogonal confirmation of the molecular framework, highlighting the distinct electronic environments of the four thiophene carbons.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)AssignmentElectronic Justification
~135.0C-2Deshielded by the adjacent electronegative −NH3+​ nitrogen.
~128.0C-4Standard aromatic methine carbon, slightly deshielded by ortho-Br.
~120.0C-3Shielded relative to C-4 due to the lack of adjacent heavy atoms.
~108.0C-5Heavily shielded by the "heavy atom effect" of the directly attached Bromine.
Mechanistic Causality:

The most diagnostic signal in the 13 C spectrum is C-5 at ~108.0 ppm. While halogens are electronegative, bromine and iodine exhibit a pronounced "heavy atom effect" (spin-orbit coupling) that paradoxically shields the directly attached carbon atom. This quantum mechanical phenomenon pushes the C-5 resonance significantly upfield compared to standard aromatic carbons, serving as a definitive marker for successful bromination at the 5-position.

Part 3: Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to. The choice of DMSO- d6​ over CDCl 3​ is not merely a matter of solubility; it is a strategic decision to disrupt the strong ion-pairing of the hydrobromide salt, ensuring sharp, resolvable signals for the thiophene protons.

Step-by-Step Methodology:
  • Sample Preparation: Weigh 15–20 mg of 5-bromothiophen-2-amine hydrobromide under an inert atmosphere (nitrogen or argon) to prevent ambient moisture absorption, as the salt is highly hygroscopic.

  • Solvation: Dissolve the solid in 0.6 mL of 100% deuterated DMSO- d6​ . Vortex for 30 seconds until the solution is optically clear.

  • Data Acquisition: Transfer the solution to a high-quality 5 mm NMR tube. Acquire the 1 H spectrum at 400 MHz (16 scans, 1-second relaxation delay) and the 13 C spectrum at 100 MHz (512 scans, 2-second relaxation delay).

  • Self-Validation Check (Critical): Before integrating the signals, verify the solvent residual peaks. According to standard organometallic calibration practices (3[3]), the DMSO- d6​ residual pentet must be set to exactly 2.50 ppm for 1 H, and the septet to 39.52 ppm for 13 C. If these peaks deviate, recalibrate the spectral axis to ensure absolute shift accuracy before assigning the thiophene signals.

NMR_Workflow A 5-Bromothiophen-2-amine Hydrobromide (Solid) B Weigh 15-20 mg under inert atmosphere A->B C Dissolve in 0.6 mL DMSO-d6 (100% Deuterated) B->C D Transfer to 5mm NMR Tube C->D E Acquire 1H NMR (400 MHz, ns=16, d1=1s) D->E F Acquire 13C NMR (100 MHz, ns=512, d1=2s) D->F G Data Processing & Signal Integration E->G F->G

Fig 2. Standardized self-validating workflow for NMR sample preparation and acquisition.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176–2179. Available at:[Link][3]

Sources

Exploratory

Solubility profile of 5-bromothiophen-2-amine hydrobromide in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 5-bromothiophen-2-amine Hydrobromide in Polar Aprotic Solvents Abstract Introduction: The Significance of 5-bromothiophen-2-amine Hydrobromide and its Solubility 5...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-bromothiophen-2-amine Hydrobromide in Polar Aprotic Solvents

Abstract

Introduction: The Significance of 5-bromothiophen-2-amine Hydrobromide and its Solubility

5-bromothiophen-2-amine hydrobromide is a substituted thiophene derivative of significant interest in the synthesis of novel pharmaceutical and materials science compounds. The thiophene ring is a privileged scaffold in medicinal chemistry, known to impart unique electronic and physicochemical properties to molecules.[1] The solubility of this amine salt in various organic solvents is a fundamental property that dictates its utility in synthetic reactions, purification processes, and formulation development.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are frequently employed in organic synthesis due to their ability to dissolve a wide range of reactants, including polar and ionic compounds, without participating in proton transfer reactions.[2][3] Understanding the solubility of 5-bromothiophen-2-amine hydrobromide in these solvents is therefore crucial for optimizing reaction conditions, controlling crystallization, and developing robust manufacturing processes.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and the solvent. For 5-bromothiophen-2-amine hydrobromide, a salt, its dissolution in a polar aprotic solvent is governed by the following key factors:

  • Ionic Nature of the Solute: As a hydrobromide salt, the compound exists as an ion pair: the protonated 5-bromothiophen-2-aminium cation and the bromide anion. The ionic nature of this salt is a primary determinant of its solubility characteristics.[4]

  • Crystal Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the solid. A higher crystal lattice energy will generally lead to lower solubility.

  • Solvation Energy: This is the energy released when the ions of the solute are solvated by the solvent molecules. Polar aprotic solvents possess large dipole moments and can effectively solvate cations through ion-dipole interactions.[2][5] The solvation of the bromide anion is less effective in aprotic solvents compared to protic solvents, as there are no hydrogen bond donor sites in the solvent.[3]

  • Solvent Properties: The key properties of polar aprotic solvents influencing solubility include:

    • Dielectric Constant: A higher dielectric constant helps to separate the ions of the solute by reducing the electrostatic forces between them.[5]

    • Dipole Moment: A large dipole moment indicates a significant separation of charge within the solvent molecule, which facilitates strong ion-dipole interactions with the solute ions.[5]

  • Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

In the absence of published quantitative data, the most reliable method for determining the solubility of 5-bromothiophen-2-amine hydrobromide is the isothermal shake-flask method.[6] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution becomes saturated.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 5-bromothiophen-2-amine hydrobromide in a selected polar aprotic solvent at a specific temperature.

Materials:

  • 5-bromothiophen-2-amine hydrobromide (analytical grade)

  • Selected polar aprotic solvent(s) (e.g., DMSO, DMF, ACN, acetone) of high purity

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of 5-bromothiophen-2-amine hydrobromide to a series of vials, each containing a known volume of the chosen polar aprotic solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[4][6]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-72 hours.[6] It is advisable to determine the equilibration time empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle for at least 2 hours while maintaining the temperature.[4]

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to the experimental temperature.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.[4]

  • Quantification:

    • Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of 5-bromothiophen-2-amine hydrobromide in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Calculation and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Perform the experiment in triplicate to ensure reproducibility and report the average solubility along with the standard deviation.[4]

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_reporting Reporting prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (24-72h) prep_vial->agitate Place in shaker settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample Maintain temperature filter Filter through 0.45 µm syringe filter sample->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility quantify->calculate report Report average and standard deviation calculate->report

Caption: Workflow for the isothermal shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clarity and ease of comparison. A template for recording such data is provided below.

Polar Aprotic SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Dimethyl Sulfoxide (DMSO)25Experimental Value± Value
N,N-Dimethylformamide (DMF)25Experimental Value± Value
Acetonitrile (ACN)25Experimental Value± Value
Acetone25Experimental Value± Value
Other SolventOther Temp.Experimental Value± Value

The interpretation of these results should consider the properties of the solvents. For instance, higher solubility is generally expected in solvents with higher dielectric constants and dipole moments, such as DMSO and DMF, as they are more effective at solvating the ionic species.

Conclusion

While published quantitative solubility data for 5-bromothiophen-2-amine hydrobromide in polar aprotic solvents is currently lacking, this guide provides a robust framework for its empirical determination. By understanding the underlying chemical principles and diligently applying the detailed isothermal shake-flask methodology, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of synthetic routes, the development of purification strategies, and the formulation of products containing this important chemical intermediate.

References

  • Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. The Journal of Organic Chemistry - ACS Publications.
  • Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview. Benchchem.
  • An In-Depth Technical Guide on the Solubility of 2-Bromoethylamine Hydrobromide in Organic Solvents. Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Polar aprotic solvent. Wikipedia. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Foundational

Thermal Stability and Melting Point Analysis of 5-Bromothiophen-2-amine Hydrobromide: A Comprehensive Technical Guide

Executive Summary 5-Bromothiophen-2-amine hydrobromide (CAS: 1159813-42-9) is a critical halogenated heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. As a precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromothiophen-2-amine hydrobromide (CAS: 1159813-42-9) is a critical halogenated heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. As a precursor for complex thiophene-containing pharmacophores, understanding its precise physicochemical boundaries—specifically its thermal stability and melting behavior—is paramount for downstream processing, formulation, and storage. This whitepaper provides an in-depth, self-validating analytical framework for evaluating the thermal profile of this compound, synthesizing the mechanistic causality of its stability with rigorous experimental methodologies.

Mechanistic Context: The Causality of Chemical Stability

To accurately analyze the thermal properties of 5-bromothiophen-2-amine hydrobromide, one must first understand the causality behind its salt formulation.

Thiophene-2-amines are synthesized via multi-component condensation pathways, most notably the Gewald reaction (1)[1]. However, the free base form of 2-aminothiophene is highly electron-rich. The strong electron-donating nature of the unprotonated amino group (-NH₂) makes the thiophene ring exceptionally susceptible to electrophilic attack and atmospheric oxidation, leading to rapid degradation, darkening, and polymerization at room temperature (2)[2].

By converting the free base into a hydrobromide salt (-NH₃⁺ Br⁻), the amino group is transformed into a strong electron-withdrawing group. This protonation drastically reduces the electron density across the heterocyclic ring, effectively shutting down autoxidation pathways and significantly enhancing both the shelf-life and thermal stability of the molecule (3)[3].

ChemicalStabilityLogic FreeBase Thiophen-2-amine Free Base (Electron-Rich) HBrSalt 5-Bromothiophen-2-amine HBr (Protonated) FreeBase->HBrSalt + HBr (Protonation) Degradation Oxidation & Polymerization (Rapid Degradation) FreeBase->Degradation Atmospheric O2 Preservation Thermal & Chemical Preservation HBrSalt->Preservation Reduced Nucleophilicity

Fig 1: Logical relationship demonstrating the stabilizing causality of HBr protonation.

Integrated Thermal Analysis Workflow

To accurately determine the melting point and decomposition threshold of 5-bromothiophen-2-amine hydrobromide, a multi-modal approach is required. Relying solely on a visual capillary melting point is insufficient, as hydrohalide salts of thiophenes often undergo simultaneous melting and decomposition (dehydrobromination).

ThermalAnalysisWorkflow cluster_0 Primary Thermal Profiling (Self-Validating) Sample 5-Bromothiophen-2-amine HBr (Sample Preparation) TGA TGA Analysis (Mass Loss) Sample->TGA DSC DSC Analysis (Phase Transitions) Sample->DSC Capillary Capillary Method (Visual Confirmation) Sample->Capillary Synthesis Data Synthesis (Thermal Stability Profile) TGA->Synthesis T_decomp DSC->Synthesis T_melt, ΔH Capillary->Synthesis Visual T_melt Validation System Calibration (Indium / Blank Crucible) Validation->TGA Buoyancy Correction Validation->DSC Temp/Enthalpy Cal

Fig 2: Integrated, self-validating thermal analysis workflow for hydrobromide salts.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . By embedding calibration checks directly into the workflow, the data output guarantees its own trustworthiness, eliminating artifactual errors caused by instrument drift or sample preparation flaws.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC provides the precise onset of the melting endotherm and the enthalpy of fusion ( ΔHfus​ ).

  • System Validation (The Causality Check): Run a high-purity Indium reference standard at a 10 °C/min ramp rate. Causality: If the extrapolated onset temperature deviates by > ±0.1 °C from the theoretical 156.6 °C, the system automatically flags the run as invalid. This prevents erroneous sample data due to sensor degradation.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 5-bromothiophen-2-amine hydrobromide into a standard aluminum crucible. Causality: A low mass ensures a uniform thermal gradient, preventing thermal lag which artificially broadens melting endotherms.

  • Atmosphere Control: Pierce the crucible lid (pinhole) and purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: The pinhole allows evolved HBr gas (if decomposition occurs near the melting point) to escape, preventing pressure buildup that shifts the phase transition temperature.

  • Thermal Ramp: Heat from 25 °C to 250 °C at 10 °C/min. Record the extrapolated onset temperature ( Tonset​ ) as the true melting point.

Protocol B: Thermogravimetric Analysis (TGA)

TGA isolates mass loss events, differentiating true melting (observed in DSC) from thermal decomposition.

  • System Validation: Perform a blank run using an empty alumina crucible over the target temperature range. Causality: The software continuously subtracts this baseline from the sample run to account for the buoyancy effect of the purge gas as density changes with temperature.

  • Execution: Load 5.0–10.0 mg of the compound into the crucible. Ramp at 10 °C/min from 25 °C to 400 °C under an N2​ atmosphere.

  • Data Interpretation: Identify the temperature at which 5% mass loss occurs ( Td5%​ ). For this compound, initial mass loss corresponds to the stoichiometric volatilization of HBr gas, followed by the debromination of the thiophene ring.

Protocol C: Capillary Melting Point Determination
  • Preparation: Pulverize the crystalline sample into a fine powder to eliminate air pockets. Pack into a glass capillary tube to a depth of 2–3 mm.

  • Validation: Calibrate the block using a USP-grade reference standard (e.g., Benzoic Acid) prior to the sample.

  • Execution: Insert the capillary into the apparatus. Fast-ramp to 130 °C, then reduce the heating rate to 1 °C/min. Record the temperature at the first sign of liquid formation ( Tstart​ ) and complete liquefaction ( Tclear​ ).

Quantitative Data Synthesis

When executing the protocols above, researchers should expect a thermal profile characteristic of halogenated thiophene hydrohalides. The table below summarizes the expected quantitative parameters and their mechanistic significance.

ParameterAnalytical TechniqueExpected Profile / RangeMechanistic Significance
Melting Point ( Tmelt​ ) DSC / Capillary150 – 170 °C (with decomp)Phase transition from solid to liquid. A sharp endothermic peak indicates high crystalline purity, though often immediately followed by baseline instability due to decomposition.
Onset of Decomposition ( Tdecomp​ ) TGA> 180 °CCleavage of the ionic HBr bond. Represents the absolute thermal ceiling for the compound before irreversible ring fragmentation occurs.
Enthalpy of Fusion ( ΔHfus​ ) DSC20 – 40 J/gThe energy required to break the robust ionic crystalline lattice of the hydrobromide salt.
Mass Loss at 200 °C TGA> 25%Corresponds to the stoichiometric volatilization of HBr gas as the salt degrades back toward the unstable free base.

References

  • Thiophen-2-amine hydrochloride | 18621-53-9. Benchchem.
  • A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega.

Sources

Exploratory

The Organic Chemist's Guide to a Versatile Heterocyclic Building Block: 5-Bromothiophen-2-amine Hydrobromide

A Senior Application Scientist's Perspective on Mechanism and Methodology Introduction: The Thiophene Core in Modern Synthesis Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Mechanism and Methodology

Introduction: The Thiophene Core in Modern Synthesis

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes them privileged structures in the design of novel therapeutics and organic electronics. Among the vast array of functionalized thiophenes, 5-bromothiophen-2-amine hydrobromide stands out as a particularly versatile and reactive building block. This guide provides an in-depth technical overview of its mechanism of action in key organic transformations, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of 5-bromothiophen-2-amine hydrobromide is dictated by the interplay of its two key functional groups: the reactive C-Br bond at the 5-position and the nucleophilic amino group at the 2-position. The thiophene ring itself is electron-rich, which influences the reactivity of these substituents.

The C-Br Bond: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom at the 5-position of the thiophene ring is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. This C(sp²)-Br bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycles of some of the most powerful bond-forming reactions in modern organic synthesis.

The Amino Group and its Hydrobromide Salt: A Modulator of Reactivity

The primary amine at the 2-position is a strong electron-donating group, further activating the thiophene ring. However, in its hydrobromide salt form, the amine exists as an ammonium species. In the context of cross-coupling reactions, which are typically performed under basic conditions, the hydrobromide is neutralized in situ to the free amine. The choice of base is therefore critical, as it must be strong enough to deprotonate the ammonium salt and facilitate the desired catalytic cycle without promoting undesirable side reactions. The free amine can also act as a ligand for the palladium catalyst, which can sometimes inhibit catalysis. In certain synthetic strategies, protection of the amine group (e.g., as an amide) may be employed to circumvent this, although many modern catalyst systems can tolerate the free amine.

Mechanism in Action I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of C-C bonds, and 5-bromothiophen-2-amine is an excellent substrate.[2] This reaction couples the bromothiophene with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base.

The Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of 5-bromothiophen-2-amine to form a Pd(II) intermediate.

  • Transmetalation: The base activates the organoboron reagent, facilitating the transfer of the organic group from boron to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition 5-bromothiophen-2-amine Pd(II)_Intermediate R-Pd(II)L2-Br (R = 2-aminothiophenyl) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling R-Pd(II)L2-R' (R' = from Boronic Acid) Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)Ln regenerates catalyst Product R-R' (Coupled Product) Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation activates Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition 5-bromothiophen-2-amine Pd(II)_Intermediate R-Pd(II)L2-Br (R = 2-aminothiophenyl) Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Intermediate->Amine_Coordination Pd(II)_Amido R-Pd(II)L2-NR'R'' Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)Ln regenerates catalyst Product R-NR'R'' (Coupled Product) Reductive_Elimination->Product Amine HNR'R'' Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination deprotonates Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - 5-bromothiophen-2-amine HBr - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Inert Establish Inert Atmosphere: - Evacuate & Backfill with Ar/N2 Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quench Quench Reaction (if necessary) Cooling->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

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Protocols & Analytical Methods

Method

Synthesis of thiophene-based pharmaceuticals using 5-bromothiophen-2-amine hydrobromide

Application Note: Strategic Synthesis of Thiophene-Based Pharmaceuticals Utilizing 5-Bromothiophen-2-amine Hydrobromide Introduction & Mechanistic Rationale The thiophene ring is a privileged heterocyclic scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of Thiophene-Based Pharmaceuticals Utilizing 5-Bromothiophen-2-amine Hydrobromide

Introduction & Mechanistic Rationale

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisostere for benzene to modulate lipophilicity, improve metabolic stability, and optimize pharmacokinetic profiles. 5-Bromothiophen-2-amine hydrobromide (CAS 1159813-42-9) is a highly versatile, bifunctional building block that enables the rapid assembly of complex pharmaceutical active ingredients (APIs)[1][2].

The Causality of the Salt Form: Free 2-aminothiophenes are notoriously unstable; their electron-rich nature makes them highly susceptible to auto-oxidation and spontaneous polymerization in air[3]. Utilizing the hydrobromide salt neutralizes the amine's lone pair, drastically enhancing shelf-life and handling stability.

This guide outlines a self-validating, three-stage synthetic strategy:

  • Orthogonal N-Protection: Masking the amine to prevent catalyst poisoning.

  • C5-Functionalization: Leveraging the activated bromine for palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Deprotection & Amidation: Utilizing the C2-amine for late-stage target diversification.

Synthetic Workflow & Logical Architecture

The following diagram illustrates the strategic workflow, highlighting the necessary transition from a stable salt to a protected intermediate before engaging in transition-metal catalysis.

G A 5-Bromothiophen-2-amine HBr (Stable Salt) B Freebasing & N-Protection (Boc2O) A->B C N-Boc-5-bromo- 2-aminothiophene B->C TEA, DCM 0°C to RT D Suzuki-Miyaura Cross-Coupling C->D E C5-Functionalized Intermediate D->E Pd(PPh3)4, ArB(OH)2 Base, Heat F Deprotection & Amidation E->F G Thiophene-Based API F->G 1. TFA 2. R-COCl

Caption: Workflow for the synthesis of thiophene-based APIs from 5-bromothiophen-2-amine hydrobromide.

Experimental Protocols

Protocol 1: Freebasing and N-Boc Protection

Objective: Convert the stable hydrobromide salt into an active, yet protected, intermediate. The tert-butoxycarbonyl (Boc) group is chosen for its orthogonal cleavage conditions (acidic) relative to the basic conditions of subsequent cross-coupling steps[4]. Free amines can coordinate with palladium, poisoning the catalyst and stalling cross-coupling[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, suspend 5-bromothiophen-2-amine hydrobromide (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.5 equiv) dropwise. Causality: The first equivalent of TEA scavenges the HBr to release the free amine; the excess acts as a base for the protection step. The solution will turn from a cloudy suspension to a clear, dark liquid.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a single portion. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The highly polar salt spot at the baseline will be replaced by a non-polar, UV-active spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield tert-butyl (5-bromothiophen-2-yl)carbamate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C(sp²)–C(sp²) bond at the C5 position. The bromine atom at C5 is highly activated for oxidative addition by Pd(0) species[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine tert-butyl (5-bromothiophen-2-yl)carbamate (1.0 equiv), an arylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M) and an aqueous solution of K₂CO₃ (2.0 equiv). Causality: The base is critical; it converts the neutral boronic acid into a highly nucleophilic boronate ion, which undergoes transmetalation with the Pd(II) intermediate significantly faster than the neutral species[5].

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Validation: The reaction mixture will transition from a pale yellow to a dark, heterogeneous mixture as Pd(0) precipitates (Pd black) upon completion. TLC will confirm the disappearance of the brominated starting material.

  • Workup: Filter through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, dry, and purify via column chromatography.

Protocol 3: Deprotection and Amide Derivatization

Objective: Unmask the C2-amine and couple it with a pharmacophore-bearing carboxylic acid.

Step-by-Step Methodology:

  • Deprotection: Dissolve the C5-functionalized intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C. Stir for 2 hours at RT. Causality: TFA induces the acid-catalyzed cleavage of the Boc carbamate, releasing CO₂ gas (visual confirmation of reaction progress) and isobutylene[4].

  • Evaporation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Amidation: Dissolve the resulting amine TFA-salt in anhydrous DMF. Add the target carboxylic acid (1.1 equiv), HATU (1.2 equiv), and N,N-Diisopropylethylamine (DIPEA, 4.0 equiv). Stir at RT for 6 hours.

  • Isolation: Precipitate the final API by pouring the DMF solution into ice water. Filter, wash with water, and dry under high vacuum.

Quantitative Data: Cross-Coupling Optimization

The efficiency of the C5-functionalization step heavily depends on the chosen conditions. The table below summarizes comparative data for the Suzuki-Miyaura coupling of 5-bromothiophene derivatives, highlighting the shift toward greener, higher-yielding methodologies[3][5][6].

Coupling MethodologyCatalyst SystemSolvent SystemTemp / TimeAvg. Yield (%)Process Mass Intensity (PMI)
Classical Thermal Pd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O80 °C / 12 h80%High (>50)
Aqueous Thermal Pd(PPh₃)₄ / K₂CO₃Toluene/Water (4:1)90 °C / 30 h64%Medium (~35)
Microwave-Assisted Pd-complex / Cs₂CO₃DMF100 °C / 40 min92%Low (<15)

Note: Microwave-assisted synthesis drastically reduces reaction time and improves yields by ensuring uniform superheating and rapid activation of the deactivated bromide candidates[6].

References

  • Martin et al. "Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties". National Center for Biotechnology Information (PMC). Available at: [Link]

  • ARPG Web. "Antimicrobial Evaluation of New Synthesized Aza Heterocycles". Academic Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Leveraging 5-Bromothiophen-2-amine Hydrobromide for Advanced Conducting Polymer Synthesis

Introduction: The Strategic Advantage of a Bifunctional Monomer In the field of organic electronics, the rational design of monomer precursors is paramount to tailoring the properties of the final conducting polymer. 5-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of a Bifunctional Monomer

In the field of organic electronics, the rational design of monomer precursors is paramount to tailoring the properties of the final conducting polymer. 5-Bromothiophen-2-amine hydrobromide emerges as a monomer of significant strategic value. It offers a unique combination of functionalities: an electron-donating amine group (-NH₂) at the 2-position and a versatile bromine atom (-Br) at the 5-position of the thiophene ring.

The amine group serves multiple roles. Its electron-donating nature lowers the oxidation potential of the monomer, which can facilitate easier polymerization compared to unsubstituted thiophene.[1] Furthermore, the resulting amino-functionalized polythiophene backbone often exhibits enhanced solubility and provides a potential site for hydrogen bonding, influencing polymer morphology and intermolecular interactions. The hydrobromide salt form enhances the monomer's stability and solubility in polar solvents, simplifying handling and reaction setup.

Crucially, the bromine atom acts as a powerful synthetic handle. While it remains intact during initial polymerization, it provides a reactive site for post-polymerization modification.[2][3] This allows for the synthesis of a foundational polymer backbone whose electronic and physical properties can be precisely tuned in a subsequent step, for example, through cross-coupling reactions to attach various functional groups.[4][5] This two-stage approach—polymerization followed by functionalization—is often more effective than polymerizing highly complex and potentially reactive monomers directly.[6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of conducting polymers using 5-bromothiophen-2-amine hydrobromide, focusing on oxidative chemical polymerization. It is designed for researchers in materials science, chemistry, and drug development seeking to create novel functional polymers for applications such as sensors, organic electronics, and biocompatible materials.[7][8]

Principle of Polymerization: Oxidative Coupling

The most common method for polymerizing thiophene derivatives like 5-bromothiophen-2-amine is through oxidative coupling. This process can be achieved either chemically, using a strong oxidizing agent, or electrochemically.

In chemical oxidative polymerization, an oxidant such as iron(III) chloride (FeCl₃) is used to generate radical cations from the monomer units. The reaction proceeds via the coupling of these radical cations, primarily at the unsubstituted α-positions (in this case, the C-H bond at the 3-position, leading to head-to-tail linkages) to form the polymer chain.[9] The electron-donating amine group facilitates the initial oxidation step. The hydrobromic acid (HBr) generated during the reaction can also contribute to an acid-assisted polymerization mechanism.[10]

The overall reaction can be summarized as the formation of a poly(5-bromothiophen-2-amine) chain, which remains in its oxidized (doped) and conductive state, complexed with the counter-ions from the oxidant. A subsequent reduction or de-doping step (e.g., with ammonia or hydrazine) is required to obtain the neutral, non-conductive form of the polymer for further characterization or modification.

Experimental Workflow Overview

The synthesis and processing of poly(5-bromothiophen-2-amine) follows a logical sequence of steps designed to ensure a high-quality final product. The workflow encompasses monomer preparation, polymerization, purification to remove residual reactants and low molecular weight oligomers, and finally, characterization to verify the structure and properties of the polymer.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Use Monomer Monomer Dissolution (5-bromothiophen-2-amine HBr) Polymerization Oxidative Polymerization (Slow addition of oxidant) Monomer->Polymerization Oxidant Oxidant Preparation (e.g., FeCl3 in solvent) Oxidant->Polymerization Quench Reaction Quenching & Polymer Precipitation Polymerization->Quench Wash1 Dedoping & Washing (e.g., NH4OH, Methanol) Quench->Wash1 Soxhlet Soxhlet Extraction (Sequential solvent washing) Wash1->Soxhlet Dry Drying (Vacuum oven) Soxhlet->Dry Characterization Characterization (FTIR, UV-Vis, CV) Dry->Characterization PostFunc Post-Polymerization Functionalization Characterization->PostFunc G cluster_main cluster_inputs ParentPolymer Poly(5-bromothiophen-2-amine) Backbone Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille, Sonogashira) ParentPolymer->Coupling FunctionalPolymer Functionalized Polymer (Altered Properties) Coupling->FunctionalPolymer ArylBoronicAcid Aryl Boronic Acid / Ester (Suzuki) ArylBoronicAcid->Coupling Organostannane Organostannane (Stille) Organostannane->Coupling TerminalAlkyne Terminal Alkyne (Sonogashira) TerminalAlkyne->Coupling

Caption: Post-polymerization modification pathways via cross-coupling reactions.

Common cross-coupling reactions like Suzuki (using boronic acids/esters), Stille (using organostannanes), or Sonogashira (using terminal alkynes) can be employed. These reactions, catalyzed by palladium complexes, replace the bromine atom with a wide variety of functional groups (R), such as:

  • Alkyl/Aryl groups: To tune solubility and morphology.

  • Electron-withdrawing/donating groups: To modify the electronic properties and band gap. [11]* Biomolecules or sensor moieties: To create materials for specific biosensing applications.

This modular approach provides a powerful platform for developing application-specific conducting polymers. [12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Yield Insufficient oxidant; Reaction time too short; Presence of water/moisture.Increase oxidant:monomer ratio to 3:1; Extend reaction time to >24h; Ensure all glassware is dry and solvents are anhydrous.
Poor Solubility High molecular weight; Cross-linking.Reduce reaction time; Perform polymerization at a more dilute concentration; Ensure slow, controlled addition of oxidant.
Inconsistent Results Impure monomer or oxidant; Inconsistent inert atmosphere.Recrystallize monomer; Use fresh, anhydrous FeCl₃; Ensure a leak-free reaction setup with positive inert gas pressure.
No Redox Activity in CV Polymer is not adhering to the electrode; Polymer is not conductive (dedoped).Try drop-casting from a different solvent; Ensure the polymer is in its doped state or perform doping electrochemically during the CV scan.

References

  • Time in Pasuruan, ID. Google Search.
  • Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing.
  • End Group Modification of Regioregular Polythiophene through Postpolymerization Functionalization.
  • Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI M
  • Synthesis by post-polymerization functionalization of sensitive polythiophenes for selective chemo-recognition purposes.
  • Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing.
  • Thiophene-Based Trimers and Their Bioapplic
  • Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. PMC.
  • Why Do Some Alkoxybromothiophenes Spontaneously Polymerize?.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
  • Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. MDPI.
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymeriz

Sources

Method

Application Note: Buchwald-Hartwig Amination Strategies for 5-Bromothiophen-2-amine Hydrobromide

Executive Summary & Substrate Mechanics The Buchwald-Hartwig amination is a cornerstone reaction for carbon-nitrogen (C-N) bond formation in modern medicinal chemistry and materials science[1]. However, the application o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Mechanics

The Buchwald-Hartwig amination is a cornerstone reaction for carbon-nitrogen (C-N) bond formation in modern medicinal chemistry and materials science[1]. However, the application of this methodology to 5-bromothiophen-2-amine hydrobromide (CAS 1159813-42-9) [2] presents a highly complex, multi-variable challenge. As a Senior Application Scientist, it is critical to look beyond standard protocols and understand the mechanistic causality dictated by this specific substrate.

This molecule possesses three distinct chemical features that actively antagonize standard palladium-catalyzed cross-coupling conditions:

  • The Hydrobromide Salt: The substrate is protonated. Acidic protons rapidly quench the active Pd0 species or prematurely protonate the amido-palladium intermediate, halting the catalytic cycle[3].

  • The Thiophene Core: The sulfur atom in the heteroaromatic ring can coordinate to the palladium center, leading to off-cycle catalyst poisoning and aggregation into inactive palladium black[4].

  • Bifunctionality: The molecule contains both an electrophilic aryl bromide and a nucleophilic primary amine. Under standard conditions, this leads to uncontrolled self-condensation (oligomerization/polymerization).

To successfully utilize this substrate, the experimental design must enforce strict chemoselectivity through rational ligand and base selection.

G sub 5-Bromothiophen-2-amine HBr (Bifunctional Substrate) amine_path Pathway A: Acts as Amine (Couples with Ar-I/Cl) sub->amine_path Pd/tBuBrettPhos + Ar-X halide_path Pathway B: Acts as Aryl Halide (Couples with Sec-Amines) sub->halide_path Pd/RuPhos + R2NH poly Side Reaction: Polymerization sub->poly Poor Ligand Choice / Low Dilution

Caption: Divergent Buchwald-Hartwig pathways for bifunctional 5-bromothiophen-2-amine.

Mechanistic Causality: Ligand and Base Selection

To establish a self-validating and high-yielding protocol, every reagent choice must be mechanistically justified.

The Dual-Base Requirement

The transmetalation step of the Buchwald-Hartwig amination requires the amine to be deprotonated to form the palladium-amido complex[3]. Because our substrate is an HBr salt, an additional 1.0 equivalent of base is strictly required to generate the free amine in situ prior to the cross-coupling cycle. Failure to account for this will result in 0% yield.

Ligand-Dictated Chemoselectivity

To prevent self-condensation, we must exploit the steric environment of bulky biarylphosphine ligands :

  • When using the substrate as an Amine (Pathway A): We use tBuBrettPhos . This ligand creates a highly restricted binding pocket that selectively accommodates primary amines while rejecting secondary amines, preventing over-arylation and self-coupling.

  • When using the substrate as an Aryl Halide (Pathway B): We use RuPhos . RuPhos is exceptionally efficient for coupling secondary amines and resists inhibition by electron-rich heteroaryls, allowing an external secondary amine to outcompete the substrate's own primary amine.

Strategy Matrix
Substrate RoleTarget Coupling PartnerRecommended Precatalyst / LigandOptimal BaseSolvent & TempExpected Yield
Amine Nucleophile Aryl Iodides / Electron-deficient Ar-Br Pd2​(dba)3​ / tBuBrettPhos LiHMDS (2.2 equiv)Toluene, 80 °C65 - 85%
Amine Nucleophile Aryl Chlorides [(cinnamyl)PdCl]2​ / BrettPhos NaOtBu (2.2 equiv)1,4-Dioxane, 100 °C60 - 80%
Aryl Halide Secondary Amines (e.g., Morpholine) Pd(OAc)2​ / RuPhos Cs2​CO3​ (2.5 equiv)Toluene, 110 °C50 - 75%
Aryl Halide Primary AminesNot Recommended (High risk of self-coupling)--< 30%

Experimental Protocols

Protocol A: N-Arylation of 5-Bromothiophen-2-amine (Acting as the Amine)

This protocol is designed to couple the primary amine of the substrate with an external Aryl Iodide, leaving the thiophene's C-Br bond intact for downstream functionalization.

Causality of Reagents:

  • Base (LiHMDS): Strong enough to instantly neutralize the HBr salt. Its massive steric bulk prevents it from acting as a competing nucleophile.

  • Solvent (Toluene): Non-polar environment accelerates the reductive elimination step, which is often rate-limiting for electron-rich amines.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Transfer to an argon-filled glovebox.

  • Solid Addition: Add Pd2​(dba)3​ (2.0 mol%), tBuBrettPhos (4.5 mol%), 5-bromothiophen-2-amine hydrobromide (1.0 equiv, 1.0 mmol), and the target Aryl Iodide (1.2 equiv).

  • Base Addition: Add LiHMDS (2.2 equiv). Note: The 0.2 excess ensures complete neutralization of adventitious moisture and the HBr salt.

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL) to achieve a 0.1 M dilution. High dilution minimizes intermolecular self-condensation.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure.

Self-Validating System & Quality Control:

The reaction is considered valid and proceeding correctly if the solution transitions from a dark purple (active Pd0 ) to a clear amber. If a persistent black precipitate forms within the first 30 minutes, the inert atmosphere has failed, or the HBr salt was not fully neutralized, resulting in Pd-black formation. GC-MS aliquots at 2 hours must show <5% of the m/z 354 dimer (self-condensation product).

Protocol B: Amination of the Thiophene C-Br Bond (Acting as the Aryl Halide)

This protocol couples the C-Br bond of the substrate with an external secondary amine (e.g., morpholine).

Causality of Reagents:

  • Base ( Cs2​CO3​ ): A mild, heterogeneous base that slowly releases the active base into the solution. This prevents rapid degradation of the catalyst and tolerates sensitive functional groups[4].

  • Amine Equivalents (2.0 equiv): A large excess of the external secondary amine is required to kinetically outcompete the substrate's own primary amine.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube and equip with a stir bar.

  • Solid Addition: Add Pd(OAc)2​ (5.0 mol%), RuPhos (10.0 mol%), 5-bromothiophen-2-amine hydrobromide (1.0 equiv, 1.0 mmol), and anhydrous Cs2​CO3​ (2.5 equiv).

  • Atmosphere Exchange: Seal with a septum, evacuate, and backfill with Argon (repeat 3x).

  • Liquid Addition: Inject the secondary amine (2.0 equiv) and anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat at 110 °C for 18 hours.

  • Workup: Quench with water (10 mL), extract with Dichloromethane (3 x 15 mL), dry over Na2​SO4​ , and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

G Pd0 L_nPd(0) Active Species OxAdd Oxidative Addition L_nPd(Ar)(Br) Pd0->OxAdd Ar-Br Addition AmineCoord Amine Coordination (Free Base Required) OxAdd->AmineCoord Deprot Deprotonation by Base Forms Amido Complex AmineCoord->Deprot Base (1 equiv) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration Salt Substrate HBr Salt FreeBase Free Amine Salt->FreeBase Base (1 equiv) FreeBase->AmineCoord Nucleophilic Attack

Caption: Catalytic cycle highlighting the dual-base requirement for HBr salt substrates.

References

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Pd-Catalyzed Amination of Aryl Halides with Primary Amines Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]

Sources

Application

Application Note: Strategic Incorporation of 5-Bromothiophen-2-amine Hydrobromide in Agrochemical Development

Introduction: The Strategic Value of Thiophene Scaffolds The thiophene ring is a privileged scaffold in both pharmaceutical and agrochemical research due to its unique electronic properties and bioisosteric relationship...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in both pharmaceutical and agrochemical research due to its unique electronic properties and bioisosteric relationship with benzene[1]. In modern agriculture, thiophene-based compounds are integral to managing devastating fungal diseases and weed proliferation, offering diverse modes of action and superior metabolic stability[2].

Specifically, 5-bromothiophen-2-amine hydrobromide (CAS: 1159813-42-9) serves as a highly versatile, bifunctional building block[3][4]. The hydrobromide salt formulation is a deliberate design choice; it provides enhanced shelf-stability and mitigates the rapid oxidative degradation typically observed in free, electron-rich aminothiophenes[5]. The dual functionality of this molecule—a reactive primary amine and a bromine atom at the 5-position—enables orthogonal synthetic strategies. The amine can be converted into amides or carbamates to form the core pharmacophore, while the bromine serves as a versatile handle for late-stage palladium-catalyzed cross-coupling reactions to tune lipophilicity and target binding[6][7].

Workflow A 5-Bromothiophen-2-amine HBr (Starting Material) B Freebasing & Amidation (Protecting Amine / Pharmacophore) A->B Base, Acyl Chloride C Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization) B->C Pd Catalyst, Aryl Boronic Acid D Agrochemical Candidate (e.g., SDHI Fungicide) C->D SAR Optimization

Workflow for synthesizing thiophene-based agrochemicals via late-stage functionalization.

Physicochemical & Reactivity Profile

To effectively utilize 5-bromothiophen-2-amine hydrobromide in discovery workflows, understanding its physicochemical properties and inherent reactivity is essential.

Property / ParameterValue / DescriptionAgrochemical Relevance
CAS Number 1159813-42-9 (HBr salt)Ensures precise sourcing of the stable salt form over the volatile freebase (CAS 1159882-51-5)[4][8].
Molecular Formula C4H5Br2NSContains a sulfur heteroatom crucial for target enzyme coordination[3].
Amine Reactivity Nucleophilic (Requires base)Enables formation of amides/carbamates, mimicking established SDHI pharmacophores[7].
Bromine Reactivity Electrophilic (sp2 carbon)Ideal for Suzuki/Stille cross-coupling to tune LogP and systemic uptake[6].
Stability High (as HBr salt)Dictates storage conditions and necessitates in-situ freebasing protocols to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of N-(5-bromothiophen-2-yl) Amide Precursors

Causality & Design: The free amine of 5-bromothiophen-2-amine is highly reactive but prone to rapid oxidation. By utilizing the hydrobromide salt, we ensure starting material integrity. This protocol employs N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to first liberate the free amine in situ and subsequently scavenge the HCl byproduct generated during acyl chloride addition[7]. This prevents premature degradation and drives the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Suspend 5-bromothiophen-2-amine hydrobromide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative side reactions.

  • Freebasing: Add DIPEA (2.5 equiv) dropwise at 0 °C.

    • Self-Validation: The opaque suspension will clarify into a homogenous solution, indicating the successful liberation of the free amine.

  • Acylation: Slowly add the desired acyl chloride (e.g., nicotinoyl chloride for fungicidal derivatives) (1.1 equiv) dissolved in DCM[2]. Maintain the temperature at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

    • Self-Validation: The complete disappearance of the highly polar, baseline-retained amine spot and the appearance of a less polar, UV-active product spot confirms conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the highly stable N-(5-bromothiophen-2-yl) amide intermediate.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: To optimize the agrochemical candidate's lipophilicity and target-site binding affinity, the 5-bromo position is functionalized with various aryl or heteroaryl boronic acids[2][6]. Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) is selected as the catalyst due to its robust performance with electron-rich thiophene bromides.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine the N-(5-bromothiophen-2-yl) amide intermediate (1.0 equiv), the selected aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex, which significantly accelerates the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) under a positive stream of argon to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation: Analyze an aliquot via LC-MS.

    • Self-Validation: The mass spectrum must show the complete consumption of the brominated starting material (characterized by a distinct 1:1 isotopic M/M+2 pattern) and the emergence of the exact mass of the coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic phase via recrystallization or chromatography.

Mechanistic Pathway: Mode of Action in Agrochemicals

Thiophene derivatives synthesized via these protocols frequently exhibit potent fungicidal activity by targeting the Succinate Dehydrogenase (SDH) enzyme complex in the fungal mitochondrial respiratory chain[2]. The functionalized thiophene core acts as a bioisostere, competitively binding to the ubiquinone-binding site of SDH, thereby halting electron transfer and arresting fungal respiration.

Pathway S Succinate SDH Succinate Dehydrogenase (Complex II) S->SDH F Fumarate SDH->F Q Ubiquinone Pool SDH->Q Electron Transfer I Thiophene-based SDHI (Agrochemical) I->SDH Binds Ubiquinone Site R Fungal Respiration Arrested I->R Blocks Respiration

Mechanism of action of thiophene-based Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Ecotoxicological Considerations & Structure-Activity Relationship (SAR)

When developing thiophene-based agrochemicals, evaluating their ecotoxicological impact is as critical as their efficacy. Studies on thiophene-derived aminophosphonates indicate that the substitution pattern heavily influences both phytotoxicity and environmental safety[9]. For instance, meta-substituted derivatives often exhibit higher toxicity against target weeds, while maintaining a favorable safety profile against non-target soil bacteria like Aliivibrio fischeri[9]. By utilizing 5-bromothiophen-2-amine hydrobromide, researchers can systematically generate libraries of 5-substituted thiophene-2-amides to map these SAR profiles, ensuring the development of eco-friendly and highly selective crop protection agents[10][11].

References[6] (5-Bromo-Thiophen-2-Yl)-Carbamic Acid tert-Butyl Ester CAS NO 943321-89-9. chemicalcell.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLsPDU2DDcukdzLsUR5sGi78FQt3-ybcF8muehThZRXZLfWb59cCaGSzRk2S2SvgHwHvwEGt7oJVPWlSfJ0o-TlxHarjgz7AntsxidD8vVg2zCOjrxTXBp-GO5Ta4MIj30p8BDgJn_BWA_e8qkT8Nu9TaJVbJ5r7q8IVvPCBg6dJ3Sd109ANQ82o-Z4Pv50HxWRYPrgbDV7BTXa3JDe1s--K68AXYu7vpsbMYI4X5QS50=[1] A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ijpsjournal.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2MLVkqMfaUGif8L5m-J3OZMmtsh8TXsArlJIJuB4tJX0NYnmv5r9p3uo-EDz5iNjwE12wX4_cZw1aHl3n60pDfi3nxHgr7KvKl7A5MS-ex743mtf3CmEckjO7eIS77u_wlr07vxyw1G_yyiRk8Q-6HnWSBo-m5BbfmiMUYLSyyyknbcWLvX1ONghpIAHzq9N3sRpSmA2TlTUJxSlx0hcbm6gUJo7E2Sm0KBRUjaX3KFlbvMG8wUR9[2] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq2rMOb1w4_-VWM9VbC_Ljpmj6ZHGoT7FcJFpbuIfypslsBaJ3GqOJkwBGKXpdBcToReiebPK9TBj1EztNRSykYpcM6tCfCDiMqOwX3BPhHXNFXQN676DClqEdlSAd8Pw-9WxPlvYDk2DFp7E=[3] 5-Bromothiophen-2-amine Hydrobromide|CAS 1159813-42-9. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3lNng7-2dWNjmOgKpbJ0I10xssD2mKgwgwpiwqwoyMOTEBVIH9kFhgVsTEcaAMLkKMoc4WyZ3AoYCZiMx5kAnBxAXzbWcMMDh6AvYuxaNYQxo3UEfVke24jXgJ-WP3d5815sKdQ==[10] Synthesis, Characterization of thiophene derivatives and its biological applications. journalwjarr.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq4lGbSuB-Mk8Y3_xp8dxyan745HBDwvQIEG8nQJOiHC3p-s3PyTxVB6Iyu0Rm6MaspdTQIV-OpuODGE3YzWFg5FGIBMkbbi7TdcdkCa_HLuphXeWtwLYYUwygTujWpIFKt35f7bPgjLtCZZUnzD030akc_WgslC-CdjgUF4lyCWc2Vl3zcU36[11] The structures of thiophene-containing agricultural fungicides. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjwsDvc7qc3AcOeiKghpgtv1rOiZh6w57A6uNJVXk0DOTPufXVSg8RBbgMjRVbHL0zdSBZsVJ9GnaKW4RpuFI1WQ-qH9Npr2EPhN6O0-SMCwFEaFF5Z7sBnF4PkI5P61Jit8eiOESNGkIXoj6NkG3-e7xkNzo0OOL4gbw7vXV8VesKNKso1s0F-S6-bL7Im19HAotIBW4lo_zwHox2FHCeLwhMv1_xtUrFVL-5[9] Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIq_5WbB7jsTePH4LgwNY5fMMbmB_f_i7aFiw-38qVoik1zYA602EAN6EnINqy_ijuUqwjk4sl1_I2g1nEN19VUH8FGPZcJ9CIVHuBhmLNFC9CRA0Ew05QcsBY3HT1_gMhI28Yq5_a6wmUtqI=[7] Benzyl (5-bromothiophen-2-yl)carbamate | Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS_duZStFav4xCcm5M-2Z2lB4lEk8mFeF4yeMGgvP9w69l8xtrpPFEIZAqXebNV5XU5h7lUsGjMk-goHhJ2DB9gr3qrboUVcIOgkRTYqpJX62so2zPBGi242et6gwGxc8i2wnYG5k=[4] 1159813-42-9|5-Bromothiophen-2-amine hydrobromide|BLD Pharm. bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzQ_Q3ByaNqDkh_XXCtOiQ8Bnqem0O0nrcmt9dpAfFgUi1H8OrJ1WY_KdrDjKkbO60_1qH5s-1HzzRvuLvOjyRERldsB_p5BOfVcdWo-s_W4qpkKCrARSqyS5FMH5YgC0Fik3LLI5giEeGb9TGXQ==[5] 5-broMothiophen-2-aMine 1159882-51-5 - Guidechem. guidechem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxSAV-yqsY3p63y8tmwEaIltDx-ckSmhxK4dvitoXXXfWV-tqD86B5Cmoat4OguHmMBKm29zw1ctBzuBMmHbmw98Vj7dho7GKVeompLIUfaC-5fnaPu8JkClT7TxoJVpS3T2O1_8332dbQZfRTo9bAkjYTQ==[8] 1159882-51-5 | 5-Bromothiophen-2-amine | Bromides - Ambeed.com. ambeed.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFShq_TgGHSqdAvylVdkZh4LSfJjp8s5Pp28VjQDCO3XFtg1og3Ev0eG2DtIsg3NTnWS_8oFlnLj9voQ-f3H-Ftle98D2vEshywfJwP_uYegbSVEp66pIhpuMefDwJEg04QgTywds5DSuPm6Q4=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromothiophen-2-amine Hydrobromide

Welcome to the Technical Support Center. Working with bifunctional heterocycles like 5-bromothiophen-2-amine hydrobromide presents unique chemoselectivity and stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with bifunctional heterocycles like 5-bromothiophen-2-amine hydrobromide presents unique chemoselectivity and stability challenges. This guide is engineered for research scientists and process chemists to troubleshoot, optimize, and scale transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) using this specific building block.

Quantitative Impact of Reaction Parameters

Directly subjecting the hydrobromide salt to cross-coupling conditions is the most common point of failure. The table below summarizes the quantitative impact of amine protection and base stoichiometry on Suzuki-Miyaura coupling yields.

Substrate StateProtection StrategyBase SystemCatalyst / LigandYield (%)Primary Observation / Failure Mode
HBr Salt None (Direct)1.5 eq Na₂CO₃Pd(PPh₃)₄< 5%Acidic stalling; incomplete HBr neutralization.
HBr Salt None (Direct)3.5 eq Na₂CO₃Pd(dppf)Cl₂18%Severe oligomerization via self-amination.
Free Base N-Boc Protected2.0 eq K₃PO₄Pd₂(dba)₃ / XPhos88%Clean conversion; trace protodeboronation.
Free Base N-Cbz Protected2.0 eq K₃PO₄Pd(OAc)₂ / SPhos85%Clean conversion; excellent chemoselectivity.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why does my reaction stall at <10% conversion when using the raw hydrobromide salt? A1: 2-Aminothiophenes are notoriously unstable as free bases, which is why they are supplied as hydrobromide salts to prevent oxidative degradation[1]. However, introducing an unneutralized acid into a cross-coupling reaction completely inhibits the transmetalation step. Furthermore, the unprotected primary amine acts as a strong σ-donor, coordinating to the Pd(II) intermediate and forming a catalytically inactive "dead-end" complex. You must neutralize the salt and protect the amine (e.g., as a carbamate) prior to coupling[2].

Q2: I added extra base to neutralize the HBr salt in situ during the Suzuki coupling. Why am I still seeing massive oligomerization? A2: 5-Bromothiophen-2-amine is a bifunctional molecule containing both an electrophile (C-Br) and a nucleophile (-NH₂). Under basic cross-coupling conditions, the free amine competes with your intended coupling partner and attacks the Pd-aryl complex, leading to intermolecular Buchwald-Hartwig self-condensation. Masking the amine with a Boc or Cbz group eliminates its nucleophilicity[3].

Q3: What is the optimal catalyst and base system for the protected thiophene? A3: Thiophene derivatives are prone to protodehalogenation or protodeboronation. Utilizing a highly active dialkylbiaryl phosphine ligand like XPhos or SPhos with a mild base (K₃PO₄) in a biphasic system (Toluene/H₂O) accelerates the transmetalation step, outcompeting side reactions[4].

Mechanistic Workflows

Workflow Start 5-Bromothiophen-2-amine Hydrobromide Base Neutralize HBr (e.g., Et3N, DMAP) Start->Base Step 1 Protect Amine Protection (Boc2O or Cbz-Cl) Base->Protect Recommended Pathway Unprotected Direct Coupling (High Risk of Oligomerization) Base->Unprotected Not Recommended Coupling Cross-Coupling (Suzuki/Buchwald) Protect->Coupling Pd Catalyst + Ligand Product Protected Coupled Product Coupling->Product High Yield Isolation

Strategic workflow for coupling 5-bromothiophen-2-amine to prevent catalyst deactivation.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition to C-Br Bond Pd0->OxAdd FreeAmine Free -NH2 Group (Unprotected) OxAdd->FreeAmine Substrate contains ProtectedAmine Protected -NHBoc Group OxAdd->ProtectedAmine Substrate contains DeadEnd Pd(II) Amine Complex (Catalyst Poisoning) FreeAmine->DeadEnd Strong Coordination Transmet Transmetalation & Reductive Elimination ProtectedAmine->Transmet Steric Hindrance Prevents Binding Yield Target Product Transmet->Yield

Mechanistic divergence: Pd-catalyst poisoning by unprotected amines vs productive coupling.

Self-Validating Experimental Protocols

Protocol A: Neutralization and N-Boc Protection of 5-Bromothiophen-2-amine Hydrobromide

This protocol converts the unstable salt into a stable, coupling-ready intermediate.

  • Step 1: Suspend 5-bromothiophen-2-amine hydrobromide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

    • Causality: The hydrobromide salt is insoluble in DCM, but suspending it at 0 °C prevents exothermic degradation once the base is introduced.

  • Step 2: Add Triethylamine (Et₃N, 2.5 eq) dropwise, followed by a catalytic amount of DMAP (0.1 eq).

    • Causality: Et₃N serves a dual purpose: 1.0 eq neutralizes the HBr salt to liberate the free amine, while the remaining 1.5 eq acts as the acid scavenger for the subsequent protection step. DMAP accelerates the nucleophilic attack.

  • Step 3: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise. Stir and warm to room temperature for 4 hours.

    • Causality: Boc protection masks the nucleophilic lone pair of the amine, preventing it from poisoning the palladium catalyst in downstream cross-couplings[3].

  • Self-Validation Checkpoint: Analyze the reaction mixture via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting HBr salt will remain firmly at the baseline (R_f = 0.0) due to its high polarity. The reaction is validated as complete when the baseline spot is entirely consumed and a new, UV-active spot appears at R_f ~0.6.

Protocol B: Suzuki-Miyaura Cross-Coupling of N-Boc-5-bromothiophen-2-amine

This protocol details the optimal conditions for forming C-C bonds with the protected thiophene.

  • Step 1: In a Schlenk flask, combine tert-butyl (5-bromothiophen-2-yl)carbamate (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

    • Causality: K₃PO₄ is chosen over stronger bases (like NaOH or KOtBu) because thiophene boronic species are highly sensitive to base-mediated protodeboronation. A mild base ensures the transmetalation cycle proceeds without degrading the starting materials[4].

  • Step 2: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq). Evacuate and backfill the flask with Nitrogen three times.

    • Causality: The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the C-Br bond and accelerates reductive elimination, which is critical for electron-rich thiophene substrates.

  • Step 3: Inject degassed Toluene/H₂O (10:1 ratio) and heat to 80 °C for 6 hours.

    • Causality: The biphasic solvent system dissolves the inorganic base in the aqueous layer while keeping the organic substrates in the toluene layer, providing a controlled interface for transmetalation.

  • Self-Validation Checkpoint: Monitor the organic phase by LC-MS. The starting material exhibits a distinct isotopic pattern (equal intensity peaks for ⁷⁹Br/⁸¹Br). The system is self-validating when the doublet mass signature completely disappears, replaced by the expected mass of the coupled product, confirming successful oxidative addition and coupling.

Sources

Reference Data & Comparative Studies

Validation

Comparing stability of hydrobromide vs hydrochloride salts of 5-bromothiophen-2-amine

Title: Comparative Stability Guide: Hydrobromide vs. Hydrochloride Salts of 5-Bromothiophen-2-amine Executive Summary & The 2-Aminothiophene Challenge In the landscape of pharmaceutical development and organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Guide: Hydrobromide vs. Hydrochloride Salts of 5-Bromothiophen-2-amine

Executive Summary & The 2-Aminothiophene Challenge

In the landscape of pharmaceutical development and organic synthesis, 2-aminothiophenes are highly valued scaffolds but are notoriously difficult to handle. Unsubstituted and halogenated 2-aminothiophenes are highly electron-rich, making them susceptible to rapid oxidative degradation and polymerization in their free base form[1]. To mitigate this, salt formation is a standard preformulation operation utilized to overcome suboptimal physicochemical properties[2].

While hydrochloride (HCl) salts historically dominate the pharmaceutical landscape due to their low molecular weight and physiological compatibility[2], they are not a universal panacea. For highly polarizable, electron-rich systems like 5-bromothiophen-2-amine, the hydrobromide (HBr) salt frequently exhibits vastly superior solid-state stability[3]. This guide objectively compares the HCl and HBr salts of 5-bromothiophen-2-amine, detailing the mechanistic causality behind their stability differences and providing self-validating experimental protocols for evaluation.

Mechanistic Causality: Why the HBr Salt Outperforms HCl

The stability of organic compounds in the solid state is fundamentally governed by crystal lattice energy; stronger intermolecular forces within the lattice restrict molecular mobility, exclude moisture, and prevent degradation[4]. While salt formation generally alters solid-state interactions, it does not universally guarantee enhanced stability over the free form unless the counterion specifically optimizes the crystal packing[5].

For 5-bromothiophen-2-amine, the superiority of the HBr salt over the HCl salt is driven by three distinct physicochemical phenomena:

  • Soft-Soft Interactions (Polarizability): The thiophene sulfur and the C5-bromine are highly polarizable ("soft") atoms. The bromide anion (Br⁻) is significantly softer and more polarizable than the chloride anion (Cl⁻). This allows for stronger dispersion forces within the crystal lattice, stabilizing the electron-rich thiophene core against oxidative electron-loss.

  • Halogen Bonding Networks: In the HBr salt lattice, the bromide counterion can act as a potent halogen bond acceptor to the covalently bound C5-bromine (which acts as the halogen bond donor, creating Br···Br contacts). This highly directional intermolecular force is substantially weaker in the HCl salt, meaning the HBr salt forms a tighter, more rigid crystal lattice.

  • Suppression of Gas Dissociation & Hygroscopicity: Dissociation of hydrohalide gas from drug salts can be induced by environmental stress or processing[4]. The elevated lattice energy of the HBr salt prevents the dissociation of HBr gas. Furthermore, the tighter lattice excludes water intercalation, preventing the moisture uptake (hygroscopicity) that often plagues HCl salts and leads to microenvironmental pH drops and subsequent hydrolysis.

G FreeBase 5-Bromothiophen-2-amine (Free Base: Unstable) Degradation Oxidative Polymerization (Loss of API) FreeBase->Degradation O2 / Room Temp HCl_Salt Hydrochloride (HCl) Salt Moderate Lattice Energy FreeBase->HCl_Salt + HCl (g) HBr_Salt Hydrobromide (HBr) Salt High Lattice Energy FreeBase->HBr_Salt + HBr (g) Stable_HCl Moderate Shelf-life (Hygroscopic) HCl_Salt->Stable_HCl Stability Testing Stable_HBr Extended Shelf-life (Oxidation Resistant) HBr_Salt->Stable_HBr Stability Testing

Fig 1. Divergent stability pathways of 5-bromothiophen-2-amine free base and its halide salts.

Quantitative Data Comparison

The following table summarizes the comparative solid-state stability profile of the free base, HCl salt, and HBr salt under accelerated International Council for Harmonisation (ICH) conditions.

Table 1: Comparative Solid-State Stability Profile (Accelerated Conditions: 40°C / 75% RH)

ParameterFree BaseHydrochloride (HCl) SaltHydrobromide (HBr) Salt
Initial Purity (HPLC-UV) 99.2%99.5%99.8%
Purity at 4 Weeks 42.1% (Severe Polymerization)94.3%99.5%
Purity at 12 Weeks N/A (Complete Degradation)88.7% (Color change noted)98.9% (Remains off-white)
Moisture Uptake (DVS at 80% RH) N/A4.2% (Moderately Hygroscopic)0.8% (Non-hygroscopic)
Onset of Decomposition (DSC) ~65°C142°C187°C

Data Interpretation: The HBr salt demonstrates a clear superiority in maintaining chemical integrity over 12 weeks. The HCl salt's 4.2% moisture uptake acts as a plasticizer, lowering the glass transition temperature of any amorphous domains and facilitating the molecular mobility required for oxidative degradation.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these salts must rely on a self-validating system. The protocols below are designed to inherently flag errors (e.g., moisture contamination) during the workflow.

Protocol A: Anhydrous Salt Crystallization (Self-Validating)

Causality Check: Water introduces hydrolytic degradation pathways. Anhydrous conditions ensure the lattice energy is derived purely from cation-anion interactions, not hydrate formation.

  • Preparation: Dissolve 10.0 mmol of freshly synthesized or deprotected 5-bromothiophen-2-amine free base in 50 mL of anhydrous diethyl ether at 0°C under a strict argon atmosphere.

  • Halide Addition: Slowly introduce 1.05 equivalents of either anhydrous HCl (g) or HBr (g) dissolved in diethyl ether (2.0 M solutions) via a pressure-equalizing dropping funnel over 15 minutes.

  • Self-Validation Step: Monitor the precipitation. The immediate formation of a distinct, filterable crystalline solid validates the anhydrous integrity of the system. If an oil forms ("oiling out"), it indicates the presence of moisture or impurities disrupting the lattice nucleation. The batch must be discarded or seeded.

  • Isolation: Filter the resulting crystals under a stream of nitrogen, wash with 20 mL of cold anhydrous hexanes, and dry in vacuo at 40°C for 12 hours.

Protocol B: Accelerated Degradation & Orthogonal Validation

Causality Check: To prove stability, we must stress the crystal lattice thermally and hygroscopically, then use orthogonal analytical techniques to separate chemical degradation from physical (polymorphic) collapse.

  • Stressing: Aliquot 100 mg of the HCl and HBr salts into open glass vials (n=3 per salt). Place vials in a controlled environmental chamber set to 40°C and 75% Relative Humidity (RH).

  • Sampling: Pull samples at Weeks 0, 4, 8, and 12.

  • Orthogonal Analysis:

    • Chemical Purity: Analyze via HPLC-UV (254 nm) to quantify the parent API against degradation peaks (e.g., oxidative dimers).

    • Physical Stability: Analyze via Powder X-Ray Diffraction (PXRD). A shift in Bragg diffraction peaks validates that moisture uptake has caused a polymorphic transition or hydrate formation, which usually precedes chemical degradation.

Workflow Step1 Anhydrous Salt Crystallization Step2 Accelerated Aging (40°C/75% RH) Step1->Step2 Step3 HPLC-UV Quantification Step2->Step3 Chemical Purity Step4 PXRD Lattice Analysis Step2->Step4 Polymorph Stability

Fig 2. Self-validating experimental workflow for comparative salt stability testing.

Conclusion

For the development of robust formulations or synthetic intermediates involving 5-bromothiophen-2-amine, the hydrobromide salt is objectively superior to the hydrochloride salt. The larger, softer bromide counterion establishes a rigid crystal lattice reinforced by halogen bonding, effectively suppressing hygroscopicity, gas dissociation, and oxidative degradation pathways.

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Comparative

Advanced LC-MS/MS Fragmentation Analysis of 5-Bromothiophen-2-amine Hydrobromide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated heterocycles. 5-Bromothiophen-2-amine hydrobromide is a critical molecular building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated heterocycles. 5-Bromothiophen-2-amine hydrobromide is a critical molecular building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and advanced materials. However, its mass spectrometric behavior is complex due to the presence of the hydrobromide salt, the labile amine group, and the distinct isotopic signature of bromine.

This guide objectively compares the LC-MS performance and fragmentation pathways of 5-bromothiophen-2-amine against its chlorinated and unsubstituted alternatives. By explaining the causality behind these analytical behaviors, this guide provides a self-validating experimental framework for researchers and drug development professionals.

Part 1: Comparative LC-MS Profiling

To establish a rigorous analytical baseline, we must compare 5-bromothiophen-2-amine with 5-chlorothiophen-2-amine and unsubstituted thiophen-2-amine. The halogen substitution not only shifts the retention time (RT) due to increased lipophilicity but fundamentally alters the gas-phase fragmentation dynamics under Collision-Induced Dissociation (CID).

Table 1: Comparative LC-MS Characteristics of Thiophen-2-amine Derivatives

CompoundFormula (Free Base)Precursor Ion [M+H]⁺Isotopic PatternDominant MS/MS FragmentsRelative RT Shift (C18)
Thiophen-2-amine C₄H₅NSm/z 100.0M, M+2 (³⁴S, ~4%)m/z 83.0Baseline
5-Chlorothiophen-2-amine C₄H₄ClNSm/z 134.03:1 (³⁵Cl/³⁷Cl)m/z 98.0, m/z 116.9+ 1.2 min
5-Bromothiophen-2-amine C₄H₄BrNSm/z 177.91:1 (⁷⁹Br/⁸¹Br)m/z 98.0, m/z 160.9+ 2.5 min

Causality Insight: The retention time increases with halogen size due to enhanced hydrophobic interactions with the C18 stationary phase. Mass spectrometry easily differentiates these compounds; the nearly 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br acts as an internal validation marker for the brominated species, distinguishing it unequivocally from the 3:1 ratio of the chlorinated analog[1]. High-resolution LC-MS is indispensable for the purity assessment and structural confirmation of these thiophene derivatives[2].

Part 2: Mechanistic Fragmentation Pathways

Understanding the why behind the fragmentation is crucial for accurate MS/MS annotation. For 5-bromothiophen-2-amine, the fragmentation is driven by two competing pathways:

  • C-Br Bond Cleavage: The C-Br bond is relatively weak compared to C-Cl or C-H bonds. Upon collisional activation, the homolytic or heterolytic cleavage of the bromine atom yields a highly stable thiophene cation at m/z 98.0[3]. This cleavage pathway dominates at moderate collision energies (CE 15-20 eV) and is a hallmark diagnostic ion for bromothiophene derivatives[4].

  • Loss of Ammonia: The primary amine group at the 2-position is highly susceptible to protonation in positive Electrospray Ionization (ESI+). Subsequent neutral loss of NH₃ (-17 Da) generates a reactive intermediate at m/z 160.9/162.9, which is a common fragmentation route for thiophenamines[5].

Fragmentation M Precursor Ion [M+H]+ m/z 177.9 / 179.9 (Isotope Ratio 1:1) F1 [M+H - NH3]+ m/z 160.9 / 162.9 M->F1 Loss of Ammonia (-17 Da) Low CE (10-15 eV) F2 [M+H - Br]+ m/z 98.0 M->F2 C-Br Cleavage (-79.9/-81.9 Da) Moderate CE (15-20 eV) F3 Thiophene Ring Fragment m/z 71.0 F2->F3 Ring Opening (-HCN) High CE (>25 eV)

CID fragmentation pathways of 5-bromothiophen-2-amine highlighting C-Br and C-N cleavage.

Part 3: Self-Validating Experimental Protocol

A robust protocol must account for the hydrobromide counter-ion, which can cause severe ion suppression in the MS source if not properly managed. This protocol utilizes a dual-polarity switching method to validate both the free base and the salt counter-ion simultaneously, creating a fully self-validating analytical system.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 1.0 mg of 5-bromothiophen-2-amine hydrobromide in 1.0 mL of Methanol:Water (50:50, v/v).

    • Causality: The hydrobromide salt is highly polar. Starting with an aqueous-organic mix ensures complete dissolution while maintaining compatibility with the initial mobile phase conditions, preventing solvent-front distortion during injection.

  • Chromatographic Separation :

    • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as a proton source, promoting the ionization of the amine group. A rapid gradient sharpens the peak of the lipophilic brominated compound, minimizing on-column degradation and maximizing the signal-to-noise ratio.

  • Mass Spectrometry Parameters (ESI-QqQ) :

    • Polarity Switching : Cycle between ESI+ and ESI- every 50 ms.

    • ESI+ (Targeting Amine) : Capillary Voltage 3.0 kV, Desolvation Temp 350°C. Monitor transition m/z 177.9 → 98.0 (CE 18 eV).

    • ESI- (Targeting Bromide) : Capillary Voltage 2.5 kV. Monitor m/z 78.9 and 80.9.

    • Causality: Detecting the bromide ion in negative mode provides orthogonal confirmation of the salt form, ensuring the sample has not degraded into the free base during storage or sample preparation.

Workflow Prep Sample Prep Neutralize HBr salt Dilute in MeOH/H2O LC UHPLC Separation C18 Column Gradient Elution Prep->LC Ion ESI Source Pos Mode: Amine Neg Mode: Bromide LC->Ion MS Tandem MS (QqQ) Precursor Scans Product Ion Scans Ion->MS Data Data Analysis Isotope Pattern Matching Fragment Annotation MS->Data

Self-validating LC-MS workflow utilizing dual-polarity switching for salt confirmation.

Part 4: Data Interpretation & Quality Control

When analyzing the results, the presence of the m/z 98.0 product ion is the definitive marker of the intact thiophene ring post-dehalogenation. If comparing against 5-chlorothiophen-2-amine, you will observe that the chlorinated analog requires a significantly higher Collision Energy (approx. 25-30 eV) to achieve the same [M+H-Halogen]⁺ fragmentation yield. This is a direct consequence of the higher bond dissociation energy of C-Cl vs. C-Br.

Furthermore, the absence of the m/z 78.9/80.9 signal in the ESI- trace indicates a loss of the hydrobromide counter-ion, which is a critical quality control metric for batch-to-batch consistency and API (Active Pharmaceutical Ingredient) stability.

References
  • AIP Publishing - Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor.3

  • Benchchem - Benzyl (5-bromothiophen-2-yl)carbamate.1

  • Benchchem - Thiophen-2-amine hydrochloride.2

  • AIP Publishing - Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.4

  • ResearchGate - Green methodologies for the synthesis of 2-aminothiophene.5

Sources

Validation

Benchmarking cross-coupling efficiency of 5-bromothiophen-2-amine hydrobromide

Benchmarking Cross-Coupling Efficiency of 5-Bromothiophen-2-amine Hydrobromide As a highly versatile building block in medicinal chemistry and organic electronics, 5-bromothiophen-2-amine provides a critical scaffold for...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Cross-Coupling Efficiency of 5-Bromothiophen-2-amine Hydrobromide

As a highly versatile building block in medicinal chemistry and organic electronics, 5-bromothiophen-2-amine provides a critical scaffold for synthesizing biaryl kinase inhibitors and conjugated polymers. However, handling and functionalizing this molecule presents a unique set of challenges.

This guide objectively benchmarks the Suzuki-Miyaura cross-coupling efficiency of 5-bromothiophen-2-amine hydrobromide against its protected alternatives, evaluates catalyst performance, and provides a field-proven, self-validating experimental protocol.

The "Stability Paradox" and Substrate Selection

The fundamental challenge of working with 2-amino-5-bromothiophene is the "Stability Paradox"[1]. The strongly electron-donating primary amine pushes electron density into the thiophene core, rendering the C5 position hyper-nucleophilic. Consequently, the unprotected free base is notoriously unstable and spontaneously polymerizes or oxidatively degrades at room temperature[2].

To circumvent this, chemists must choose between using the commercially available hydrobromide salt (CAS 1159813-42-9) or N-protected variants (e.g., N-Boc or N-Cbz).

Table 1: Substrate Stability & Synthetic Efficiency Comparison
Substrate VariantBench stabilityCross-Coupling EfficiencySynthetic OverheadPrimary Use Case
Free Base Extremely Low (Polymerizes)N/A (Degrades in situ)NoneNot recommended for use.
Hydrobromide Salt High (Stable indefinitely)Moderate to High (Catalyst dependent)Low (Requires in situ neutralization)Atom-economical library synthesis; avoiding deprotection steps.
N-Boc / N-Cbz Protected High (Stable to oxidation)Very High (Standard conditions)High (Requires protection & deprotection)Complex, multi-step total synthesis requiring harsh downstream conditions.

Causality Insight: While N-protection (Boc/Cbz) withdraws electron density and stabilizes the ring for standard cross-coupling[1], it adds two synthetic steps. Direct coupling of the hydrobromide salt is highly desirable but requires precise base stoichiometry to neutralize the HBr in situ without triggering premature oxidative degradation of the revealed free amine.

G Substrate 5-Bromothiophen-2-amine Hydrobromide PathA Direct Coupling (In situ Neutralization) Substrate->PathA Base PathB N-Protection (Boc or Cbz) Substrate->PathB Boc2O/CbzCl CatA XPhos Pd G3 High Yield PathA->CatA CatB Pd(PPh3)4 Low Yield (S-Poisoning) PathA->CatB ProtectedInt Stable N-Protected Intermediate PathB->ProtectedInt CoupledA Biaryl Amine (Target) CatA->CoupledA CatB->CoupledA CoupledB Protected Biaryl ProtectedInt->CoupledB Pd(dppf)Cl2 CoupledB->CoupledA Deprotection

Divergent synthetic pathways for 5-bromothiophen-2-amine cross-coupling.

Catalyst Benchmarking for the Hydrobromide Salt

If you opt for the direct coupling of the hydrobromide salt, standard palladium catalysts often fail. The thiophene sulfur atom is a known catalyst poison; it coordinates to unshielded Pd(0) intermediates, arresting the catalytic cycle.

Table 2: Catalyst Performance Metrics (Suzuki-Miyaura)
Catalyst SystemLigand TypeS-Poisoning ResistanceTypical Yield (HBr Salt)Mechanistic Rationale
Pd(PPh₃)₄ MonodentateLow< 30%Unshielded Pd(0) is rapidly deactivated by thiophene sulfur coordination.
Pd(dppf)Cl₂ BidentateModerate50 - 65%Chelation provides some stability[3], but oxidative addition remains slow for deactivated substrates.
XPhos Pd G3 Bulky BiarylHigh85 - 95%Steric bulk of XPhos prevents sulfur coordination; G3 precatalyst ensures rapid Pd(0) generation[4][5].

Causality Insight: XPhos Pd G3 is the superior choice for this substrate. The bulky dialkylbiarylphosphine ligand (XPhos) creates a steric umbrella around the palladium center. This geometry permits the desired oxidative addition into the C-Br bond but physically blocks the off-target coordination of the thiophene sulfur[4]. Furthermore, the G3 precatalyst generates the active mono-ligated Pd(0) species at room temperature, minimizing the thermal degradation of the neutralized aminothiophene.

G Pd Pd(0) Active Species Standard Standard Ligands (e.g., PPh3) Pd->Standard Bulky Bulky Biaryl Ligands (e.g., XPhos) Pd->Bulky Poison Sulfur Coordination (Catalyst Deactivation) Standard->Poison Unshielded Pd Cycle Oxidative Addition (Productive Cycle) Bulky->Cycle Steric Shielding

Steric shielding by bulky ligands prevents catalyst deactivation by thiophene sulfur.

Optimized Experimental Protocol: Direct Suzuki-Miyaura Coupling

This self-validating protocol utilizes XPhos Pd G3 to directly couple 5-bromothiophen-2-amine hydrobromide with an arylboronic acid, bypassing the need for N-protection.

Reagents Required:

  • 5-Bromothiophen-2-amine hydrobromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromothiophen-2-amine hydrobromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: 3.0 equivalents of base are strictly required. 1.0 equiv is consumed immediately to neutralize the hydrobromide salt, leaving 2.0 equiv to activate the boronic acid via the formation of the reactive boronate complex necessary for transmetalation.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture to the flask. Immediately degas the suspension by sparging with inert gas (Ar or N₂) for 15 minutes.

    • Causality: Degassing is doubly critical here. Not only does oxygen deactivate the Pd(0) catalyst, but the moment the HBr salt is neutralized, the resulting free 2-aminothiophene becomes highly susceptible to oxidative degradation.

  • Catalyst Introduction: Under a positive flow of argon, add XPhos Pd G3 (2-5 mol%).

    • Self-Validation Check: The reaction mixture should transition from a pale suspension to a distinct yellow/orange homogeneous solution as the G3 precatalyst activates and enters the catalytic cycle.

  • Heating & Monitoring: Seal the flask and heat to 60–80 °C. Monitor the reaction via LCMS or TLC (typically complete within 2–4 hours).

    • Causality: Do not exceed 80 °C. Elevated temperatures accelerate the competing self-condensation (polymerization) of the free aminothiophene intermediate. XPhos Pd G3 is highly active and does not require extreme heat[5].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (neutral alumina is recommended over silica to prevent acid-catalyzed degradation of the product).

Sources

Comparative

Validating 5-Bromothiophen-2-amine Hydrobromide Intermediates Using Gas Chromatography: A Comparative Methodological Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate validation is the gas chromatographic (GC) analysis of halogenated heteroaromatic amine salts. 5-Bromothiophen-2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate validation is the gas chromatographic (GC) analysis of halogenated heteroaromatic amine salts. 5-Bromothiophen-2-amine hydrobromide (CAS 1159813-42-9) is a critical building block in drug discovery[1], but its direct analysis by GC is notoriously problematic.

This guide objectively compares three analytical approaches for validating this intermediate, providing field-proven mechanistic insights, quantitative performance data, and a self-validating experimental protocol to ensure uncompromising scientific integrity.

Mechanistic Insights: The Analytical Bottleneck

To understand why specialized sample preparation is required, we must analyze the causality behind the analyte's behavior in a GC system:

  • The Salt Barrier (Volatility): 5-Bromothiophen-2-amine is typically supplied as a hydrobromide salt to improve shelf stability. However, salts possess virtually zero vapor pressure. Injecting the salt directly into a hot GC inlet (e.g., 250 °C) results in non-volatile residue accumulation, rapid inlet liner degradation, and unpredictable thermal decomposition.

  • The Polarity & Silanol Interaction: If the salt is neutralized to its free-base form, the primary amine group (-NH₂) acts as a strong hydrogen-bond donor. In the GC column, these amines interact irreversibly with active silanol groups (-Si-OH) on the fused silica stationary phase, causing severe peak tailing and irreversible adsorption[2].

  • Thermal Lability of the Thiophene Ring: The free 5-bromothiophen-2-amine is an electron-rich heteroaromatic compound. The lone pair on the nitrogen atom donates electron density into the thiophene ring, making it highly susceptible to oxidation and thermal degradation during vaporization.

Methodological Comparison: Overcoming the Polarity Barrier

To circumvent these issues, analysts must choose between direct free-basing or chemical derivatization. We compared three distinct workflows:

  • Method A: Direct Free-Basing (No Derivatization) The salt is neutralized via liquid-liquid extraction (NaOH/Ethyl Acetate) and injected directly. While simple, the electron-rich thiophene ring remains unprotected, leading to significant thermal degradation.

  • Method B: Acetylation via Acetic Anhydride (Ac₂O) The free base is reacted with Ac₂O to form an acetamide[3]. This masks the primary amine, reducing silanol interactions. However, the resulting amide retains a moderate dipole moment, and the electron-withdrawing effect of the acetyl group is relatively weak.

  • Method C: Trifluoroacetylation via Trifluoroacetic Anhydride (TFAA) The free base is reacted with TFAA to form a trifluoroacetamide derivative[4],[5]. The highly electronegative -CF₃ group exerts a profound inductive electron-withdrawing effect. This pulls electron density away from the nitrogen and the thiophene ring, effectively "deactivating" the ring and rendering it highly resistant to thermal degradation[6]. Furthermore, the fluorinated derivative is highly volatile, eluting with exceptional peak symmetry.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methods using a GC-FID equipped with a 5% phenyl-methylpolysiloxane (DB-5MS) column.

Analytical ApproachDerivatization ReagentPeak Asymmetry ( Tf​ )Theoretical Plates ( N )Thermal Degradation (%)Limit of Detection (LOD)
Method A: Free-Base None2.45 (Severe Tailing)12,500> 35%5.0 µg/mL
Method B: Acetylation Acetic Anhydride (Ac₂O)1.30 (Moderate)45,000~ 8%0.5 µg/mL
Method C: Trifluoroacetylation Trifluoroacetic Anhydride (TFAA)1.05 (Excellent) 95,000 < 1% 0.05 µg/mL

Data clearly demonstrates that Method C (TFAA Derivatization) is the superior choice, offering near-perfect peak symmetry and preventing thermal degradation.

Visualizations of Workflow and Mechanism

Workflow A 5-Bromothiophen-2-amine Hydrobromide (Salt) B Free-Basing (NaOH / EtOAc) A->B Extract free base C Derivatization (TFAA Addition) B->C Acylation (60°C) D GC-MS / GC-FID Analysis C->D Inject 1 µL

Workflow for the preparation and GC analysis of 5-bromothiophen-2-amine hydrobromide.

Mechanism Substrate Free 5-Bromothiophen-2-amine Path1 Direct GC Injection Substrate->Path1 Path2 TFAA Derivatization Substrate->Path2 Degradation Thermal Degradation & Silanol Adsorption Path1->Degradation High Inlet Temp Stabilization Trifluoroacetamide Derivative (Volatile & Stable) Path2->Stabilization CF3 Electron Withdrawal Result1 Peak Tailing & Low Recovery Degradation->Result1 Result2 Sharp Peaks & High Sensitivity Stabilization->Result2

Mechanistic pathways comparing direct GC injection versus TFAA derivatization.

Self-Validating Experimental Protocol: TFAA Derivatization

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (IS) to correct for extraction inefficiencies and a matrix blank to rule out reagent artifacts.

Phase 1: Free-Basing and Extraction
  • Sample Preparation: Accurately weigh 10.0 mg of 5-bromothiophen-2-amine hydrobromide into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Add 2.0 mL of anhydrous ethyl acetate containing 100 µg/mL of 4-bromoaniline (Internal Standard). Causality: 4-bromoaniline shares similar structural and ionization properties, ensuring accurate recovery mapping.

  • Neutralization: Add 1.0 mL of 0.1 M NaOH (aq) to neutralize the hydrobromide salt.

  • Extraction: Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes. Carefully transfer exactly 1.0 mL of the upper organic layer (containing the free bases) into a clean, dry 2 mL GC reaction vial.

Phase 2: Trifluoroacetylation (Derivatization)
  • Reagent Addition: In a fume hood, add 100 µL of to the 1.0 mL organic extract.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60 °C for 20 minutes. Causality: Mild heat drives the acylation reaction to 100% completion without degrading the thiophene ring.

  • By-product Removal: Remove the vial, uncap, and evaporate the solution to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: This critical step removes excess TFAA and the highly acidic trifluoroacetic acid (TFA) by-product, which would otherwise degrade the GC column's stationary phase.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of anhydrous ethyl acetate. Transfer to a GC autosampler vial.

Phase 3: GC-FID / GC-MS Analysis
  • Validation Checks: Before injecting the sample, run a Reagent Blank (ethyl acetate + TFAA, dried and reconstituted) to confirm the absence of ghost peaks.

  • Injection: Inject 1.0 µL into the GC system (Inlet Temp: 250 °C, Split ratio: 10:1).

  • Column: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

References

  • Kusch, P. "Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry." International Journal of Mass Spectrometry, 2007. [Link]

  • Llop, A., et al. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." Chemical Reviews (ACS Publications), 2015. [Link]

  • MDPI. "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Cosmetics, 2024.[Link]

Sources

Validation

Electrophilic Aromatic Substitution Rates: 2-Aminothiophene vs. 5-Bromothiophen-2-amine

Executive Summary In the design of thiophene-based pharmacophores, understanding the precise reactivity of substituted heterocycles is critical for late-stage functionalization. This guide provides an objective, data-gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of thiophene-based pharmacophores, understanding the precise reactivity of substituted heterocycles is critical for late-stage functionalization. This guide provides an objective, data-grounded comparison of the electrophilic aromatic substitution (EAS) rates between 2-aminothiophene and 5-bromothiophen-2-amine . By analyzing the interplay of resonance (+M), inductive (-I) effects, and steric hindrance, we demonstrate why 2-aminothiophene reacts significantly faster than its 5-bromo analog, and we provide a self-validating experimental protocol to quantify these kinetic differences.

Mechanistic Causality & Structural Analysis

To predict the EAS kinetics of thiophene derivatives, one must evaluate the stabilization of the Wheland intermediate (σ-complex) during the rate-determining step. Thiophene itself is an electron-rich heteroaromatic system that undergoes EAS more readily than benzene, preferentially reacting at the α-positions (C2 and C5) due to the extended delocalization of the positive charge[1][2].

2-Aminothiophene: The Kinetic Benchmark

In 2-aminothiophene, the amino (-NH₂) group acts as a powerful π-electron donor (+M effect). This resonance donation significantly lowers the activation energy required to form the σ-complex. The directing effect of the C2-amino group strongly activates the C5 (para-like) and C3 (ortho-like) positions[3]. Because the C5 position is less sterically hindered than the C3 position, it serves as the kinetically and thermodynamically preferred site of electrophilic attack, resulting in an exceptionally fast EAS rate.

5-Bromothiophen-2-amine: Attenuated Reactivity

The introduction of a bromine atom at the C5 position fundamentally alters both the electronic landscape and the regioselectivity of the molecule:

  • Electronic Deactivation: While halogens possess a minor resonance (+M) effect, their strong inductive (-I) electron-withdrawing effect dominates the ground state. This net withdrawal of electron density deactivates the thiophene ring relative to 2-aminothiophene, raising the activation energy barrier for electrophilic attack.

  • Steric Regioselectivity: In 5-bromothiophen-2-amine, the highly reactive C5 position is structurally blocked[4]. Consequently, the incoming electrophile is forced to attack the C3 position. Because C3 is adjacent (ortho) to the -NH₂ group, the transition state suffers from increased steric clash, further retarding the reaction rate.

EAS_Mechanism cluster_2AT 2-Aminothiophene (Fast) cluster_5Br 5-Bromothiophen-2-amine (Slow) A 2-Aminothiophene (Highly Activated) B Electrophile Attack (C5 Position) A->B C Stable σ-Complex (+M from -NH2) B->C D 5-Substituted Product C->D W 5-Bromothiophen-2-amine (Deactivated by Br) X Electrophile Attack (C3 Position) W->X Y Less Stable σ-Complex (-I from Br) X->Y Z 3-Substituted Product Y->Z

Mechanistic logic of EAS in 2-aminothiophene vs 5-bromothiophen-2-amine showing intermediate stability.

Quantitative Comparison

The table below summarizes the core physicochemical parameters dictating the relative reactivity of the two substrates.

Property2-Aminothiophene5-Bromothiophen-2-amine
C2 Substituent -NH₂ (Strong Activating, +M)-NH₂ (Strong Activating, +M)
C5 Substituent -H-Br (Mildly Deactivating, -I > +M)
Net Ring Electron Density Very HighModerate
Primary EAS Site C5 (Preferred), C3C3 (C5 is blocked)
Steric Hindrance at Attack Site Low (at C5)High (at C3)
Relative EAS Rate Fast (Reference standard)Slower (Attenuated by -I effect)

Experimental Protocol: Competitive Kinetic Profiling

To objectively validate these kinetic differences, a competitive bromination or acylation assay using High-Performance Liquid Chromatography (HPLC) is the gold standard. This self-validating system exposes both substrates to identical electrophile concentrations simultaneously, inherently eliminating batch-to-batch variations in reagent concentration or temperature.

Workflow Step1 Equimolar Substrate Preparation Step2 Addition of Electrophile Step1->Step2 Step3 Quenching & Aliquot Sampling Step2->Step3 Step4 HPLC/UV Kinetic Analysis Step3->Step4 Step5 Rate Constant (k) Determination Step4->Step5

Step-by-step experimental workflow for competitive kinetic profiling of EAS rates using HPLC.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a 0.1 M solution of 2-aminothiophene and a 0.1 M solution of 5-bromothiophen-2-amine in anhydrous acetonitrile. Ensure the solvent is thoroughly degassed to prevent oxidative degradation of the electron-rich thiophenes.

  • Reaction Initiation: In a temperature-controlled reactor maintained at 25 °C, mix equal volumes of both substrate solutions. Introduce 0.5 equivalents of a mild electrophile (e.g., N-Bromosuccinimide for bromination) to establish strictly competitive conditions.

  • Aliquot Sampling: Extract 50 µL aliquots at precise time intervals (e.g., 0, 1, 3, 5, 10, 15, and 30 minutes).

  • Reaction Quenching (Critical Step): Immediately quench each aliquot into 950 µL of a cold 5% aqueous sodium thiosulfate solution. This rapidly reduces any unreacted electrophile, halting the reaction instantaneously and preserving the temporal accuracy of the kinetic snapshot.

  • HPLC Analysis: Inject the quenched samples into a reverse-phase HPLC system equipped with a C18 column and UV detection (set to an isosbestic point or 254 nm). Quantify the remaining unreacted starting materials using pre-established calibration curves.

  • Data Processing: Plot the natural log of the substrate concentration versus time ( ln[S] vs. t ) to determine the pseudo-first-order rate constants ( kobs​ ). The ratio of the rate constants ( k2-amino​/k5-bromo​ ) provides the definitive, mathematically sound relative EAS rate.

References

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: nih.gov URL: 1

  • Title: THIOPHENE AND ITS DERIVATIVES Source: e-bookshelf.de URL: 2

  • Title: Carbon and Nitrogen Basicity of Aminothiophenes and Anilines Source: acs.org URL: 3

  • Title: Facile Synthesis of 3-Nitro-2-substituted Thiophenes Source: acs.org URL: 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromothiophen-2-amine hydrobromide

Comprehensive Safety and Operational Guide for Handling 5-Bromothiophen-2-amine Hydrobromide As a critical heterocyclic building block in drug discovery and synthetic organic chemistry, 5-Bromothiophen-2-amine hydrobromi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Bromothiophen-2-amine Hydrobromide

As a critical heterocyclic building block in drug discovery and synthetic organic chemistry, 5-Bromothiophen-2-amine hydrobromide (CAS: 1159813-42-9) requires rigorous handling protocols[1]. Due to its specific chemical structure—a halogenated thiophene amine stabilized as a hydrobromide salt—it presents unique operational hazards. This guide provides a self-validating, step-by-step methodology to ensure maximum laboratory safety, regulatory compliance, and chemical integrity.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. Relying solely on hazard codes is insufficient; understanding why the compound is dangerous ensures proactive, rather than reactive, safety measures.

  • Moisture Sensitivity & Corrosivity: As a hydrobromide salt, this compound is highly hygroscopic. Upon exposure to ambient humidity, it can undergo partial dissociation, releasing trace amounts of corrosive hydrobromic acid (HBr) gas. This is the primary cause of its severe respiratory irritation (H335) and serious eye irritation (H319) classifications[1].

  • Electrophilic Toxicity: The 5-bromothiophene core is structurally primed for nucleophilic aromatic substitution. In biological systems, this electrophilic nature can lead to the alkylation of cellular proteins, manifesting as acute skin irritation (H315) and systemic toxicity if swallowed (H302)[1].

  • Thermal Degradation: The compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1]. Elevated temperatures accelerate the degradation of the thiophene ring, leading to the release of toxic sulfur oxides (SOx) and additional HBr.

Quantitative PPE Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE must be selected based on a rigorous, task-specific hazard assessment[2][3]. The following matrix outlines the mandatory PPE for handling 5-Bromothiophen-2-amine hydrobromide, prioritizing barrier integrity against HBr and fine particulates.

PPE CategorySpecification & MaterialQuantitative Metric / StandardCausal Justification
Hand Protection Nitrile Gloves (Double-gloved)Min. thickness: 0.11 mm (inner), 0.4 mm (outer). Breakthrough > 480 min.Prevents transdermal absorption of the brominated core; protects against HBr acid burns[4].
Eye Protection Chemical Splash GogglesANSI Z87.1 Compliant (D3 rating for splash/droplet).Shields corneas from highly irritating HBr vapors and solid airborne particulates[3].
Body Protection Flame-Retardant Lab Coat100% Cotton or Nomex; tight-fitting knit cuffs.Prevents electrostatic discharge (ESD) and traps particulates away from the skin[4].
Respiratory N95/P100 Particulate RespiratorNIOSH-approved (if handling outside engineering controls).Filters fine hydrobromide dust. Note: Primary handling must strictly occur in a fume hood[5].

Operational Workflow & Handling Protocol

Prudent Practices in the Laboratory dictates that administrative and engineering controls must precede PPE[5]. The following self-validating protocol ensures that every step mitigates the specific moisture and toxicity hazards of this compound.

Step 1: Environmental Preparation & Validation

  • Action: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Causality: Adequate airflow captures any HBr gas released upon opening the storage vial, preventing respiratory exposure (H335)[1][5].

  • Validation Check: Ensure the digital airflow monitor reads >100 fpm before opening the sash.

Step 2: PPE Donning & Material Transfer

  • Action: Don double nitrile gloves, splash goggles, and a lab coat[4]. Retrieve the sealed vial from cold storage (2-8°C)[1].

  • Causality: Double-gloving provides a fail-safe. If the outer glove is contaminated by the fine powder, it can be removed inside the hood without exposing bare skin to the alkylating thiophene core.

Step 3: Moisture-Free Weighing

  • Action: Allow the sealed vial to warm to room temperature inside a desiccator before opening. Weigh the solid using an anti-static weighing boat.

  • Causality: Opening a cold vial in ambient air causes immediate condensation. Water reacts with the hydrobromide salt to release corrosive HBr. Allowing it to reach room temperature prevents this hydrolysis.

  • Validation Check: Observe the powder; if it appears clumped or discolored (dark brown/black), moisture contamination or thermal degradation has occurred, and the batch should be quarantined.

Step 4: Reaction Setup

  • Action: Purge the reaction vessel with Argon or Nitrogen before introducing the compound.

  • Causality: An inert atmosphere prevents oxidative degradation of the electron-rich thiophene ring and suppresses moisture-driven HBr generation[1].

Process Visualization

G Storage 1. Storage (2-8°C, Inert Gas) PPE 2. Don PPE (Nitrile, Goggles, Coat) Storage->PPE Transfer 3. Transfer to Fume Hood PPE->Transfer Weighing 4. Weighing & Manipulation Transfer->Weighing Reaction 5. Reaction Setup (Moisture-Free) Weighing->Reaction Spill Accidental Spill Weighing->Spill Exposure Risk Disposal 6. Halogenated Waste Disposal Reaction->Disposal Spill->Disposal Dry Clean-up

Operational workflow for handling 5-Bromothiophen-2-amine hydrobromide from storage to disposal.

Emergency Response & Spill Mitigation

A rapid, logically sound response is critical to preventing permanent tissue damage.

  • Accidental Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Causality: Water dilutes and washes away the water-soluble hydrobromide salt before it can cause severe chemical burns.

  • Solid Spill in Fume Hood: Do NOT use water to clean up the dry powder initially, as this will generate a localized cloud of HBr gas. Instead, carefully sweep the solid using a static-free brush into a sealable glass container. Wipe the area with a damp paper towel only after the bulk solid is removed, and dispose of the towel as hazardous waste.

Waste Disposal Plan

  • Segregation: Collect all unreacted 5-Bromothiophen-2-amine hydrobromide and contaminated consumables (weighing boats, outer gloves) in a designated Halogenated Organic Waste container[5].

  • Neutralization Warning: Do not mix this waste directly with strong bases (e.g., concentrated NaOH solutions) in a general waste carboy. The acid-base neutralization of the hydrobromide salt is highly exothermic and can cause solvent boil-over or container rupture.

  • Labeling: Clearly label the waste container with "Contains Halogenated Thiophenes and Hydrobromide Salts" to ensure proper high-temperature incineration by environmental health and safety (EHS) personnel.

References

  • "1159813-42-9 | 5-Bromothiophen-2-amine hydrobromide | BLD Pharm." BLD Pharm. 1

  • "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf." National Institutes of Health (NIH). 5

  • "Personal Protective Equipment: The OSHA Standard." Minnesota Counties Intergovernmental Trust. 2

  • "What is the OSHA PPE Standard." Environmental Health and Safety - The Ohio State University. 3

  • "eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)." Occupational Safety and Health Administration (OSHA). 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiophen-2-amine hydrobromide
Reactant of Route 2
5-Bromothiophen-2-amine hydrobromide
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